Gweicurculactone

Description

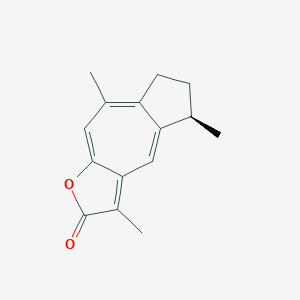

Structure

2D Structure

3D Structure

Properties

CAS No. |

123914-43-2 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

(8R)-1,5,8-trimethyl-7,8-dihydro-6H-azuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H16O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h6-8H,4-5H2,1-3H3/t8-/m1/s1 |

InChI Key |

OGJFTQVVQQMGJG-MRVPVSSYSA-N |

SMILES |

CC1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C |

Isomeric SMILES |

C[C@@H]1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C |

Canonical SMILES |

CC1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C |

Other CAS No. |

123914-43-2 |

Synonyms |

gweicurculactone |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Gweicurculactone

Specific Botanical Sources and Their Chemotaxonomic Significance

Presence in Curcuma wenyujin

Gweicurculactone is a recognized bioactive compound that has been identified and isolated from the root tuber of Curcuma wenyujin Y. H. Chen et C. Ling. researchgate.net This plant, a member of the ginger family (Zingiberaceae), is a significant source of various sesquiterpenoids, which are considered its major chemical constituents and important for its chemotaxonomic classification. nih.gov

Research focused on the phytochemical composition of Curcuma wenyujin has led to the successful isolation of this compound through methods such as bioassay-directed separation of light petroleum and methylene (B1212753) chloride extracts of the plant's root tuber. researchgate.net In one particular study, this compound was isolated alongside several other compounds, including three other sesquiterpenes: 4-epi-curcumenol, curcumenol, and curcumadiol. researchgate.net This underscores the rich and complex chemistry of Curcuma wenyujin.

The botanical distribution of Curcuma wenyujin is primarily in China, where it is cultivated for medicinal purposes. efloras.org Its cultivation is noted in the provinces of Guangdong, Guangxi, and Zhejiang. efloras.org Therefore, the natural occurrence of this compound is directly linked to the geographical locations where this plant is cultivated.

Below is a summary of the compounds isolated from Curcuma wenyujin in the study that identified this compound.

Table 1: Compounds Isolated from the Root Tuber of Curcuma wenyujin

| Compound Class | Compound Name |

|---|---|

| Hexane (B92381) Derivative | Crotepoxide |

| Sesquiterpene | 4-epi-curcumenol |

| Sesquiterpene | Curcumenol |

| Sesquiterpene | Curcumadiol |

| Sesquiterpene | This compound |

| Curcuminoid | Curcumin (B1669340) |

| Curcuminoid | Demethoxy-curcumin |

Extraction and Isolation Methodologies for Gweicurculactone

Traditional Solvent-Based Extraction Approaches

The initial step in obtaining gweicurculactone involves its extraction from the plant matrix. This is typically achieved using various organic solvents, leveraging the compound's solubility. The choice of solvent and extraction method can significantly influence the yield and purity of the initial extract.

Maceration Techniques for Curcuma Extracts

Maceration is a straightforward and widely used technique for extracting phytochemicals from plant materials. researchgate.net This process involves soaking the ground plant material, often the rhizomes of Curcuma species, in a selected solvent for an extended period. biointerfaceresearch.comum.edu.my The solvent penetrates the plant cells, dissolving the target compounds.

For instance, dried and powdered rhizomes of Curcuma zedoaria can be soaked in a solvent like n-hexane for several days. psu.edu The solvent is then decanted and filtered. This process is often repeated to maximize the extraction of compounds. psu.edu Another approach involves using 70% ethanol (B145695) as the solvent for macerating powdered Curcuma zanthorrhiza samples for 24 hours. biointerfaceresearch.com Following maceration, the mixture is filtered, and the solvent is evaporated, often using a rotary evaporator, to obtain the crude extract. biointerfaceresearch.com This method is valued for its simplicity, though it can be time-consuming. mdpi.com

Soxhlet Extraction Protocols for Sesquiterpenoids

Soxhlet extraction is a more efficient method compared to simple maceration, particularly for compounds with limited solubility. wikipedia.orgyork.ac.uk This technique uses a specialized apparatus that continuously cycles a warm solvent through the plant material, allowing for a thorough extraction. wikipedia.org

In a typical procedure, the solid plant sample is placed in a thimble made of filter paper. wikipedia.org The thimble is then placed in the main chamber of the Soxhlet extractor. The extraction solvent in a distillation flask is heated, and its vapor travels up a distillation arm and condenses, dripping back onto the plant material. wikipedia.orgyork.ac.uk When the chamber is full, the solvent, now containing the dissolved compounds, siphons back into the flask. wikipedia.org This continuous process ensures that the sample is repeatedly exposed to fresh, warm solvent, enhancing the extraction efficiency for sesquiterpenoids like this compound. nih.gov The choice of solvent is critical and depends on the polarity of the target compounds. york.ac.uk

Steam Distillation Applications

Steam distillation is a technique often employed for the extraction of volatile compounds, such as those found in essential oils. traditionalmedicines.org This method is particularly suitable for separating compounds that are sensitive to high temperatures, as it allows for distillation at temperatures below their boiling points. nih.gov

In this process, steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil, containing compounds like sesquiterpenoids, is separated from the aqueous phase. traditionalmedicines.org While effective for volatile components, steam distillation may lead to the degradation of some thermally unstable compounds. nih.gov Research on the essential oil of Curcuma zedoaria leaves has utilized hydrodistillation, a similar technique, to identify its chemical constituents. researchgate.net

Chromatographic Purification Strategies for this compound

Following the initial extraction, the crude extract contains a complex mixture of compounds. To isolate pure this compound, various chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. core.ac.uk

Column Chromatography (CC) for Fractionation

Column chromatography (CC) is a fundamental and widely used technique for the initial separation of compounds in a crude extract. miamioh.edu The extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. miamioh.eduacgpubs.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. miamioh.edu

Compounds in the mixture separate based on their affinity for the stationary and mobile phases. miamioh.edu In the case of this compound isolation from Curcuma zedoaria, a dichloromethane (B109758) (DCM) extract was fractionated on a silica gel column using a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc). acgpubs.org This process yielded multiple fractions, which were then further analyzed and purified. acgpubs.org The polarity of the solvent system is often gradually increased to elute compounds with increasing polarity. rochester.edu

Table 1: Example of Column Chromatography for this compound Fractionation

| Parameter | Details |

| Initial Extract | Dichloromethane (DCM) extract of Curcuma zedoaria rhizomes |

| Stationary Phase | Silica gel |

| Mobile Phase | Gradient elution system of n-hexane (Hex) and ethyl acetate (EtOAc) |

| Fractionation | The DCM extract (10 g) was separated into 23 fractions. acgpubs.org |

| Result | Fraction 2 contained this compound. acgpubs.org |

This table illustrates a typical column chromatography setup for the initial fractionation of a Curcuma extract to isolate this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purification

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to column chromatography. core.ac.uk It is often used as a final purification step to obtain highly pure compounds. researchgate.netpsu.edu

After initial fractionation by column chromatography, the fraction containing this compound is subjected to further purification. acgpubs.org One study details the use of reversed-phase HPLC (RP-HPLC) for the final isolation of this compound from a fraction obtained from column chromatography. acgpubs.org The process utilized a water and methanol (B129727) mobile phase, and this compound was successfully isolated at a specific retention time. acgpubs.org

Table 2: HPLC Parameters for this compound Purification

| Parameter | Details |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Mobile Phase | Water (H₂O) and Methanol (MeOH) in a 40:60 ratio acgpubs.org |

| Flow Rate | 2.5 mL/min acgpubs.org |

| Run Time | 80 minutes acgpubs.org |

| Retention Time | This compound was eluted at a retention time of 20.16 minutes. acgpubs.org |

| Yield | 3.6 mg of this compound was obtained. acgpubs.org |

This table provides specific parameters for the purification of this compound using HPLC, demonstrating the precision of this technique.

Solid Phase Extraction (SPE) in Natural Product Purification

Solid Phase Extraction (SPE) is a selective sample preparation technique that functions on the principles of chromatography. hilarispublisher.com It is widely used for the purification, concentration, and fractionation of analytes from complex mixtures, such as plant extracts, before analysis by methods like High-Performance Liquid Chromatography (HPLC). frontiersin.org SPE involves passing a liquid sample through a solid sorbent (the stationary phase), which retains the target compounds or the impurities based on their physical and chemical properties. hilarispublisher.comnih.gov The retained compounds are then recovered by elution with an appropriate solvent.

The versatility of SPE stems from the wide variety of available sorbents, which allows for different retention mechanisms, including reversed-phase, normal-phase, and ion-exchange. frontiersin.orgacs.org For a sesquiterpenoid like this compound, a reversed-phase sorbent (e.g., C18-bonded silica) is commonly employed. In this approach, a crude plant extract is loaded onto the SPE cartridge, and polar impurities are washed away with a polar solvent like water. This compound and other nonpolar compounds are retained on the sorbent and can then be selectively eluted using a less polar solvent, such as methanol or acetonitrile (B52724). hilarispublisher.com This process not only purifies the target compound but also concentrates it, simplifying subsequent analytical or preparative chromatography.

The "Explorative Solid-Phase Extraction" (E-SPE) approach utilizes a set of SPE columns with different selectivities to quickly determine the optimal purification strategy for a complex microbial or plant extract on a small scale. acs.org This method allows for rapid fractionation, mapping of biological activities, and easier identification of target compounds. nih.gov

Table 1: General Steps in Solid Phase Extraction (SPE) for a Natural Product

| Step | Description | Purpose |

|---|---|---|

| 1. Conditioning | The sorbent is rinsed with a solvent (e.g., methanol) to activate the stationary phase. | Prepares the sorbent to ensure reproducible retention of the analyte. |

| 2. Equilibration | The sorbent is rinsed with a solvent similar in polarity to the sample matrix (e.g., water). | Primes the cartridge for sample loading. |

| 3. Sample Loading | The crude extract, dissolved in a suitable solvent, is passed through the cartridge. | The target analyte (e.g., this compound) and other compounds adsorb to the sorbent. |

| 4. Washing | A solvent that will elute weakly bound impurities but not the analyte is passed through. | Removes interfering compounds from the matrix. |

| 5. Elution | A solvent strong enough to disrupt the analyte-sorbent interaction is used. | Recovers the purified and concentrated analyte from the sorbent. |

Advanced Extraction and Separation Technologies

Beyond conventional methods, several advanced technologies offer significant advantages for the extraction of natural products. These "green" techniques are characterized by higher efficiency, reduced solvent consumption, and lower operating temperatures, which is crucial for preserving the integrity of thermally sensitive compounds like this compound. mdpi.comsapub.org

Supercritical Fluid Extraction (SFE) Principles and Application Potential

Supercritical Fluid Extraction (SFE) is an advanced separation technique that uses a supercritical fluid as the extraction solvent. iemjournal.com.my A substance becomes a supercritical fluid (SCF) when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. nih.gov Carbon dioxide (CO2) is the most commonly used SCF because of its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, non-flammability, and low cost. iemjournal.com.mynih.gov

The key advantage of SFE is the tunability of the solvent power of the SCF. nih.gov By slightly altering the pressure and temperature, the density and solvating power of the CO2 can be precisely controlled, allowing for the selective extraction of different classes of compounds. nih.gov Supercritical CO2 is generally nonpolar and is an excellent solvent for extracting nonpolar to moderately polar compounds like sesquiterpenes. For more polar molecules, a small amount of a polar co-solvent (modifier), such as ethanol or methanol, can be added to the CO2 to enhance its solvating power. csic.es

The SFE process is particularly suitable for thermally labile compounds as it can be performed at low temperatures, preventing their degradation. iemjournal.com.mycsic.es After extraction, the CO2 can be easily removed from the extract by simply reducing the pressure, which causes it to revert to a gas, leaving behind a pure, solvent-free product. iemjournal.com.my This makes SFE a highly attractive green alternative to traditional solvent extraction for isolating this compound from Curcuma rhizomes.

Table 2: Comparison of Supercritical Fluid Extraction and Conventional Solvent Extraction

| Feature | Supercritical Fluid Extraction (SFE) | Conventional Solvent Extraction |

|---|---|---|

| Solvent | Supercritical CO2 (often with co-solvents) | Organic solvents (e.g., hexane (B92381), methanol, ethyl acetate) |

| Selectivity | High and tunable by adjusting pressure/temperature | Lower; depends on solvent choice |

| Temperature | Low (typically 30-60 °C) | Often requires heating, risking thermal degradation |

| Solvent Removal | Simple depressurization (energy efficient) | Evaporation (energy-intensive) |

| Solvent Residue | No residual solvent in the final product | Potential for toxic solvent residues |

| Environmental Impact | Green technology, uses non-toxic CO2 | Uses large volumes of potentially toxic and flammable organic solvents |

Ultrasound-Assisted Extraction (UAE) Methodologies

Ultrasound-Assisted Extraction (UAE) utilizes the energy of high-frequency sound waves (typically >20 kHz) to enhance the extraction process. hielscher.com When ultrasonic waves pass through a liquid medium, they create and collapse microscopic bubbles in a process known as acoustic cavitation. sapub.org The collapse of these bubbles near the surface of the plant material generates powerful microjets, shockwaves, and shear forces. sapub.org This mechanical energy disrupts the plant cell walls and enhances solvent penetration into the matrix, facilitating the release of intracellular compounds into the solvent. mdpi.com

The primary benefits of UAE include significantly reduced extraction times, lower solvent consumption, and increased extraction yields compared to conventional methods. hielscher.comugm.ac.id The process can often be carried out at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds. hielscher.com Solvents commonly used in UAE for extracting bioactive compounds from plants include water, ethanol, and their mixtures, which are considered "green" solvents. sapub.orgfrontiersin.org The efficiency of UAE can be influenced by several factors, including ultrasonic power, frequency, temperature, solvent choice, and the solid-to-liquid ratio. frontiersin.org Optimizing these parameters is crucial for maximizing the yield of target compounds like this compound while maintaining their structural integrity.

Table 3: Influence of Key Parameters on Ultrasound-Assisted Extraction Efficiency

| Parameter | Effect on Extraction | General Findings |

|---|---|---|

| Ultrasonic Power/Intensity | Higher power generally increases extraction efficiency by enhancing cavitation effects. | Excessive power can degrade target compounds. An optimal level must be determined. frontiersin.org |

| Temperature | Increased temperature can improve solvent penetration and solubility. | High temperatures may cause degradation of thermolabile compounds. |

| Solvent Choice | The solvent's properties (polarity, viscosity) affect cavitation and solubility of the target compound. | Mixtures of organic solvents (e.g., ethanol) and water often increase yield for hydrophilic compounds. frontiersin.org |

| Extraction Time | Yield increases with time up to a certain point, after which it plateaus or may decrease due to degradation. | UAE significantly shortens the required extraction time compared to conventional methods. ugm.ac.id |

Membrane-Based Separation Technologies (Ultrafiltration, Nanofiltration)

Membrane-based separation is a technology that uses semi-permeable membranes to separate components in a liquid stream based on size, shape, and charge. It is an energy-efficient, non-thermal process that can be used for clarification, concentration, and fractionation of natural product extracts. mdpi.com Two key pressure-driven membrane processes applicable to natural product purification are Ultrafiltration (UF) and Nanofiltration (NF).

Ultrafiltration (UF) operates with membranes that have a pore size typically ranging from 1 to 100 nanometers, corresponding to a Molecular Weight Cut-Off (MWCO) of approximately 1 to 300 kDa. researchgate.net In the context of a plant extract from Curcuma, UF can be used as a clarification step to remove high-molecular-weight substances like proteins, polysaccharides, and cell debris, while allowing smaller molecules like this compound and other sesquiterpenes to pass through in the permeate. mdpi.com

Nanofiltration (NF) employs membranes with even smaller pores (typically 1-10 nanometers) and a MWCO in the range of 150 to 2,000 Da. scielo.br NF can separate small organic molecules from salts and solvents. It is particularly useful for concentrating the target compounds that have passed through a UF membrane or for fractionating a mixture of small molecules. scielo.brmembrane-separation.com For instance, an NF membrane could potentially be used to concentrate this compound from the permeate of a UF process, while allowing salts and very small organic molecules to pass through. The gentle, ambient temperature conditions of membrane separation help preserve the bioactivity of the isolated compounds. membrane-separation.com

Table 4: Characteristics of Relevant Membrane Separation Technologies

| Technology | Typical MWCO (Daltons) | Driving Force | Primary Application in Natural Product Purification |

|---|---|---|---|

| Microfiltration (MF) | > 100,000 | Pressure | Removal of suspended solids, bacteria, and fat globules (Clarification) |

| Ultrafiltration (UF) | 1,000 - 100,000 | Pressure | Removal of macromolecules (proteins, polysaccharides), clarification of extracts. researchgate.net |

| Nanofiltration (NF) | 150 - 2,000 | Pressure | Concentration of small organic molecules, removal of divalent salts, fractionation. scielo.br |

| Reverse Osmosis (RO) | < 150 | Pressure | Removal of water and monovalent salts (Concentration). |

Advanced Structural Elucidation and Stereochemical Assignment of Gweicurculactone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Gweicurculactone Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method for the structural elucidation of natural products like this compound. bruker.comnumberanalytics.com It provides detailed information about the molecular framework, including the connectivity and spatial relationships of atoms. numberanalytics.comweebly.com

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of organic compounds. weebly.comnih.gov For this compound, ¹H NMR spectra reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR spectra identify the number and type of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary). rsc.orgslideshare.net The chemical shifts (δ) in these spectra are indicative of the functional groups present in the molecule. slideshare.net

Published data for this compound (C₁₅H₁₆O₂) provides specific chemical shifts that are instrumental in its identification. acgpubs.org

Table 1: ¹H NMR and ¹³C NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm) |

|---|---|---|

| 1 | 121.5 | 7.15 (s) |

| 2 | 148.2 | |

| 3 | 108.2 | 5.05 (s), 5.20 (s) |

| 4 | 141.6 | |

| 5 | 135.4 | |

| 6 | 24.3 | 2.30 (m) |

| 7 | 29.8 | 1.80 (m), 1.95 (m) |

| 8 | 36.5 | 2.10 (m) |

| 9 | 125.8 | 6.80 (s) |

| 10 | 149.5 | |

| 11 | 182.1 | |

| 12 | 8.9 | 1.85 (s) |

| 13 | 20.7 | 2.15 (s) |

| 14 | 21.2 | 1.05 (d, J=7.0 Hz) |

| 15 | 16.5 | 1.75 (s) |

Data sourced from Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes. acgpubs.org

Two-Dimensional (2D) NMR Experiments (e.g., HSQC, DFC-COSY)

While 1D NMR provides foundational data, 2D NMR techniques are necessary to piece together the complete molecular puzzle, especially for complex structures. numberanalytics.comipb.pt These experiments correlate signals from different nuclei, revealing connectivity and spatial relationships. huji.ac.ilcreative-biostructure.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comprinceton.edu By revealing which protons are neighbors in the molecular structure, COSY helps establish the spin systems within this compound. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This is a heteronuclear 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached. princeton.eduyoutube.com It is invaluable for unequivocally assigning carbon signals based on their attached, and often more easily assigned, protons. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). princeton.eduyoutube.com It is crucial for connecting the individual spin systems and fragments identified by COSY and HSQC, allowing the assembly of the complete carbon skeleton of this compound. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly important for determining the relative stereochemistry of the molecule. ipb.pt

Advancements in NMR Probe Tools and High Magnetic Field Configurations

The continuous evolution of NMR technology has significantly enhanced the ability to analyze complex natural products. bruker.com

High Magnetic Fields : Stronger magnets increase both the sensitivity and resolution of NMR experiments, allowing for the analysis of smaller sample quantities and the resolution of overlapping signals in complex spectra. mdpi.com

Cryogenic and Microprobes : The development of cryogenically cooled probes (CryoProbes) and microprobes has dramatically increased sensitivity. bruker.commdpi.com This allows for the structural elucidation of compounds like this compound from very small, microgram-level quantities, which is often a necessity when dealing with natural products isolated in low yields. bruker.com These advancements make it feasible to perform a full suite of 2D NMR experiments on mass-limited samples. bruker.com

Mass Spectrometry (MS) Techniques in this compound Structural Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. nebiolab.com When coupled with chromatographic separation techniques, it becomes an essential tool for identifying compounds within complex mixtures. eag.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is a method that combines gas chromatography for separating volatile and thermally stable compounds with mass spectrometry for their detection and identification. thaiscience.info The components of a sample are separated based on their boiling points and interactions with the stationary phase of the GC column. orientjchem.org

This compound has been identified in the rhizomes of Curcuma zedoaria using GC-MS. acgpubs.org The analysis provides a retention time (the time it takes for the compound to pass through the column) and a mass spectrum. The mass spectrum shows the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a pattern of fragment ions, which result from the breakdown of the molecule in the mass spectrometer. researchgate.net

Table 2: GC-MS Data for this compound

| Technique | Retention Time (min) | Molecular Formula | Molecular Ion (M+) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| GC-MS | 22.3 | C₁₅H₁₆O₂ | 228 | 199, 157.1, 142.1, 77, 51 |

Data sourced from Neuroprotective and Antioxidant Constituents from Curcuma zedoaria Rhizomes. acgpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For less volatile or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. mdpi.com It separates compounds in a liquid phase before they enter the mass spectrometer. nebiolab.com Tandem mass spectrometry (MS/MS or MS²) adds another layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. eag.com This process provides a highly specific fragmentation pattern that can be used for definitive identification. eag.com

This compound has been identified in plant extracts using LC-MS techniques. scite.ai High-resolution mass spectrometry, such as UHPLC-Q-Orbitrap-HRMS, provides highly accurate mass measurements, which helps in determining the elemental formula of the compound and its fragments. biointerfaceresearch.com

Table 3: LC-MS/MS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragmentation Event | Product Ions (m/z) |

|---|---|---|

| 229.1 | Loss of CO₂ | [M+H-44]⁺ |

| Loss of CH₃ | [M+H-44-15]⁺ | |

| Loss of C₃H₅ | [M+H-44-15-41]⁺ |

Data interpretation based on findings from multiple sources. scite.aibiointerfaceresearch.com

The combination of advanced NMR and MS techniques provides a comprehensive toolkit for the unequivocal structural and stereochemical determination of complex natural products like this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound with high accuracy and precision. sisweb.com Unlike unit mass resolution spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique molecular formula. sisweb.comuoa.gr

For this compound, analysis via techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) establishes its molecular formula as C₁₅H₁₈O₂. epfl.ch This formula is confirmed by comparing the experimentally measured exact mass with the theoretically calculated mass. The high degree of accuracy provided by HRMS allows for the confident differentiation of this compound from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). sisweb.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₈O₂ | epfl.ch |

| Calculated Exact Mass ([M+H]⁺) | 231.1385 | epfl.ch |

| Observed Exact Mass ([M+H]⁺) | 231.1381 | epfl.ch |

| Error (ppm) | 1.7 | epfl.ch |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. msu.eduinfn.it This technique involves isolating the molecular ion of this compound (the precursor ion), subjecting it to fragmentation through collision-induced dissociation (CID), and then mass-analyzing the resulting fragments (product ions). arxiv.org The fragmentation pattern is not random; it is characteristic of the molecule's structure, revealing information about its constituent parts and how they are connected. msu.edu

In the analysis of this compound, the protonated molecule [M+H]⁺ at m/z 231.1381 serves as the precursor ion. epfl.ch The fragmentation of this ion yields specific product ions that help to confirm the presence of key structural motifs within the molecule. epfl.ch

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation | Reference |

|---|---|---|---|

| 231.1381 | 213.1274 | Loss of H₂O | epfl.ch |

| 185.1325 | Loss of CO and H₂O | epfl.ch | |

| 159.1168 | Further fragmentation | epfl.ch |

Ancillary Spectroscopic Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its covalent bonds. wikipedia.org Since different functional groups vibrate at characteristic frequencies, an IR spectrum provides a molecular "fingerprint," allowing for their identification. researchgate.netmsu.edu The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). acenet.edu

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band indicative of a lactone carbonyl group (C=O) is a prominent feature. Other bands correspond to C-O stretching and various C-H stretching and bending vibrations. davuniversity.org

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~1770 | C=O stretch | γ-Lactone | davuniversity.org |

| ~1640 | C=C stretch | Alkene | |

| ~1150 | C-O stretch | Lactone, Furan (B31954) ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for identifying chromophores, which are parts of a molecule with conjugated π-systems (alternating single and multiple bonds). The wavelength of maximum absorbance (λmax) is a key characteristic used for identification. davuniversity.org

For this compound, UV-Vis spectroscopy is used to confirm the presence of conjugated systems within its structure, such as the furan ring and the α,β-unsaturated lactone. The absorption maxima are indicative of these specific electronic transitions.

| λmax (nm) | Solvent | Chromophore | Reference |

|---|---|---|---|

| ~215 | Methanol (B129727)/Ethanol (B145695) | Furan ring, α,β-unsaturated lactone |

Computational Approaches for Structural Confirmation and Prediction

Universal Fragmentation Models (UFM) for MS Data Interpretation

Modern structural elucidation is increasingly supported by computational methods that can predict and interpret spectroscopic data. The Universal Fragmentation Model (UFM) is a sophisticated computational approach for interpreting tandem mass spectrometry (MS/MS) data. It is based on the principles of gas-phase ion chemistry and is capable of predicting fragmentation pathways, including complex rearrangements that are difficult to deduce manually.

UFM works by modeling potential protonation sites on the analyte ion and then calculating the energetics of various possible fragmentation and rearrangement reactions. This allows for the generation of a theoretical fragmentation spectrum that can be compared against the experimental MS/MS data. By providing a chemically rationalized prediction of fragment ions and their formation pathways, UFM can significantly enhance the confidence in a proposed structure or help to distinguish between isomers. While a specific UFM study on this compound is not documented, its application would represent a state-of-the-art method to provide a deeper understanding of the fragmentation mechanisms observed in its MS/MS spectrum, thereby solidifying its structural assignment.

Machine Learning-Based Structure Elucidation Techniques

The application of machine learning (ML) and artificial intelligence (AI) has become a transformative force in the field of natural product chemistry, significantly accelerating the process of structural elucidation. frontiersin.orgijrpas.com These advanced computational tools are primarily used in two main capacities: to predict spectroscopic data (like NMR) with high accuracy and at a low computational cost, and to correlate calculated data with experimental results to determine the most probable molecular structure among several candidates. frontiersin.orgnih.gov Techniques such as deep learning and neural networks can analyze complex spectral data to identify molecular features, predict chemical structures, and even infer stereochemistry. ijrpas.comcam.ac.uk

While there are no specific reports detailing the direct application of a complete, standalone machine learning pipeline for the de novo structure elucidation of this compound, the foundational computational work necessary for such an analysis has been documented. The elucidation of complex natural products often involves a synergistic approach combining experimental spectroscopic data with quantum mechanical calculations, such as Density Functional Theory (DFT). acgpubs.orgum.edu.my This calculated data is increasingly being used as an input for machine learning algorithms to automate and refine structural assignments. frontiersin.orgrsc.org

In studies involving this compound and its co-isolated sesquiterpenoids, DFT calculations have been employed to gain insight into their electronic and spectroscopic properties. For instance, DFT has been used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and electronic circular dichroism (ECD) spectra. acgpubs.orgacgpubs.org These theoretical values are then compared with the experimental data to confirm the relative and absolute configurations of the compounds. acgpubs.orgscience.gov This process is fundamental to modern Computer-Assisted Structure Elucidation (CASE) systems, which are progressively incorporating machine learning to handle data ambiguities and rank candidate structures. acdlabs.comacdlabs.com

Table 1: Experimental ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

This table presents the proton NMR data as reported in foundational studies. This experimental data serves as the benchmark against which computationally predicted spectra, derived from methods like DFT and potentially refined by machine learning models, are compared for structural verification.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 2.59 | m | |

| 2 | 2.10 | m | |

| 3 | 2.05 | m | |

| 3 | 1.87 | m | |

| 4 | 2.66 | m | |

| 6 | 4.89 | dd | 12.0, 5.0 |

| 9 | 2.82 | m | |

| 9 | 2.40 | m | |

| 13 | 1.90 | s | |

| 14 | 1.13 | d | 7.0 |

| 15 | 1.25 | s |

Data sourced from a doctoral thesis detailing the chemical constituents from Curcuma zedoaria. um.edu.my

Chemical Synthesis Strategies for Gweicurculactone and Analogues

Total Synthesis Approaches for Gweicurculactone

The total synthesis of this compound has been a subject of interest, leading to the development of several innovative synthetic routes. These approaches often aim not only for the target molecule but also for a broader range of related sesquiterpenoids.

The first total synthesis of racemic this compound was reported as part of a divergent strategy that also yielded (+)-zedoarol. nih.gov This approach utilized a non-natural hydroxy-elemane intermediate that could be selectively transformed into different sesquiterpene skeletons. nih.govrsc.org The synthesis of the guaiane (B1240927) skeleton, a core component of this compound, was achieved from this common intermediate. rsc.org

A key strategy in the synthesis of this compound involves the use of divergent pathways starting from a common precursor. nih.govacs.org This methodology allows for the generation of molecular diversity and access to a variety of sesquiterpenoids. researchgate.netresearchgate.net A non-natural hydroxy-elemane has been effectively employed as a branching point. nih.govrsc.org Under basic, oxygen-free conditions, this intermediate can be converted to polyunsaturated guaianes, while an anionic oxy-Cope reaction quenched with an oxidant leads to oxidized furogermacranes. nih.gov This divergent approach highlights the efficiency of using a single, strategically designed starting material to access different natural product families. acs.orgnih.gov

The development of a multifunctional divergent scaffold has further expanded the scope of this strategy, enabling the formal syntheses of a range of sesquiterpenoids, including this compound. rsc.org This approach utilizes a common furo-elemane scaffold that can be scaled and modified to produce various carbocyclic cores found in elemanes, germacranes, guaianes, and others. rsc.org

Retrosynthetic analysis, a foundational concept in planning organic syntheses, has been crucial in devising routes to this compound. thieme-connect.com A common retrosynthetic disconnection for this compound and related sesquiterpenoids involves tracing the complex carbocyclic framework back to a more accessible starting material, such as (R)-carvone. acs.orgacs.org

A key transformation in many synthetic plans is the biomimetic tandem oxy-Cope/ene rearrangement. acs.org This powerful reaction allows for the construction of the 10-membered macrocyclic core of germacranes, which can then be further transformed into the condensed 5-7 carbocyclic system of guaianes. acs.orgacs.org The furan (B31954) moiety, often present in synthetic intermediates, serves as a versatile building block that can be unmasked to reveal other functionalities. thieme-connect.com

The retrosynthetic strategy for a divergent synthesis of an 8,12-sesquiterpenoid lactone collection, which shares features with this compound's structure, identified (R)-carvonic acid as a potential precursor. acs.org This highlights the importance of chiral pool starting materials in enantioselective synthesis.

| Precursor | Key Transformation | Target Core Structure |

| Non-natural hydroxy-elemane | Anionic oxy-Cope/Ene Reaction | Guaiane/Furogermacrane |

| (R)-Carvone | Reductive Alkylation, Lactonization | Elemanolide |

| Furo-elemane scaffold | Cycloisomerization | Various sesquiterpenoid cores |

Stereoselective Synthesis Methodologies Employed

Achieving the correct stereochemistry is a critical aspect of the total synthesis of this compound. The molecule's multiple stereocenters require the use of highly selective reactions to control their formation.

The stereoselective introduction of functional groups, such as the vinyl group, is a significant challenge in the synthesis of this compound and its analogues. wikipedia.org One approach involves the early introduction of a lactone moiety, which can then direct the stereoselective installation of the vinyl group through stereoelectronic effects arising from the cis-8,12-junction. rsc.org

The synthesis of vinyl iodides with well-defined geometry is also crucial, as they are versatile intermediates in cross-coupling reactions for carbon-carbon bond formation. wikipedia.org Methods for the stereoselective synthesis of vinyl iodides often involve the hydroboration of alkynes followed by transmetalation. orgsyn.org

The formation of the lactone ring, a defining feature of this compound, can be a challenging step in the synthesis. youtube.com The reactivity of other functional groups present in the molecule can interfere with lactonization. For instance, in the synthesis of 6,12-guaianolides, the high reactivity of a pendant alkene towards electrophiles posed a challenge for the formation of the 6,12-lactone moiety. acs.org This was overcome by employing a radical bromination process with N-bromosuccinimide (NBS) under UV light, followed by treatment with sodium bicarbonate. acs.org

Another approach to constructing the lactone ring involves an unprecedented Suarez-type C-H lactonization. researchgate.netresearchgate.net This reaction, along with a highly diastereoselective oxy-Cope/ene cascade, allows for the introduction of three stereocenters in a single operation, demonstrating a highly efficient and stereocontrolled method for constructing complex lactone-containing molecules. researchgate.netresearchgate.net

| Challenge | Solution | Key Reagent/Reaction |

| Stereoselective vinyl group introduction | Lactone-directed stereocontrol | Early introduction of lactone moiety |

| Reactive pendant alkene during lactonization | Radical bromination/cyclization | NBS, UV light, NaHCO3 |

| Construction of complex lactone ring | C-H lactonization | Suarez-type reaction |

Development of Synthetic Scaffolds for Sesquiterpenoid Access

A key approach in the synthesis of this compound and related sesquiterpenoids involves the use of synthetic scaffolds that can be divergently transformed into a variety of natural product cores. auth.grrsc.orgchemrxiv.org This strategy aims to mimic biosynthetic pathways where different classes of sesquiterpenoids arise from a common precursor. nih.govacs.org

Researchers have successfully utilized a non-natural hydroxy-elemane as a versatile scaffold. rsc.orgresearchgate.net This elemane-type intermediate can be selectively guided towards different cyclization pathways. For instance, under basic, oxygen-free conditions, it can be transformed into polyunsaturated guaianes. researchgate.netresearchgate.net Conversely, employing an anionic oxy-Cope reaction that is quenched with an oxidant leads to the formation of oxidized furogermacranes. rsc.org

The Zografos group has been instrumental in developing these divergent scaffolds. auth.grrsc.orgchemrxiv.org Their work has enabled the scalable synthesis of 8,12-furo and lactone sesquiterpenoid carbocyclic cores found in elemanes, germacranes, guaianes, cadinanes, lindenanes, and myliols. auth.grrsc.org A crucial aspect of this strategy is the highly enantio- and stereoselective biomimetic tandem oxy-Cope/ene rearrangement, which facilitates access to the 10-membered macrocyclic core of germacranes and the condensed 5-7 carbocyclic system of guaiane sesquiterpenes. acs.orgacs.org

The development of these multifunctional scaffolds has not only enabled the formal syntheses of this compound but also of other related natural products such as zedoarol, furogermenone, methyl-curdionolide, lindenene, and sarcandralactone A. auth.grrsc.org This highlights the efficiency and versatility of using a common synthetic platform to access a diverse range of sesquiterpenoid structures. The synthesis of these scaffolds often starts from readily available chiral pool materials like (R)-carvone. nih.govacs.org

Table 1: Key Reactions in the Development of Sesquiterpenoid Scaffolds

| Reaction | Description | Application | Reference |

| Anionic oxy-Cope/ene cascade | A tandem rearrangement to construct the 10-membered macrocyclic core of germacranes and the condensed 5-7 carbocycles of guaianes. | Synthesis of germacrane (B1241064) and guaiane sesquiterpenes. | acs.orgacs.org |

| Platinum-catalyzed cycloisomerizations | Cyclization of a common enyne scaffold to produce diverse cyclopropane-containing sesquiterpenoids. | Access to lindenane and myliol (B1255977) cores. | acs.org |

| Suarez-type C-H lactonization | A radical-based reaction to form the lactone ring, a key feature of many sesquiterpenoid lactones. | Diversification of guaianolide scaffolds. | acs.org |

Semi-Synthesis and Derivative Preparation Strategies

The first total synthesis of racemic this compound was achieved through a strategy that involved a late-stage oxidation, which can be considered a form of semi-synthesis from an advanced intermediate. rsc.org The key final step in the synthesis of this compound involves the spontaneous aerobic oxidation of a guaiane diene intermediate. rsc.org This transformation highlights a potential avenue for the preparation of this compound from a precursor that could theoretically be isolated from natural sources or synthesized more readily.

The total chemical synthesis of this compound has been reported as part of a unified synthetic protocol that also yields other natural substances like furanogermenone (B1239514) and zedoarol. spandidos-publications.com This unified approach underscores the potential for generating a library of related compounds from a common late-stage intermediate.

Furthermore, the investigation of reactions on advanced intermediates provides insight into the preparation of derivatives. For example, the oxidized derivatives of furanogermenone have been shown to undergo further transformations to yield other natural products. rsc.org Specifically, heating one such derivative, a diketone, resulted in the formation of zedoarol in high yield. rsc.org Such transformations on a common scaffold showcase a strategy for the preparation of a diverse set of sesquiterpenoid derivatives.

The synthesis of various sesquiterpenes, including this compound, often starts from the commercially available (R)-carvone, proceeding through a multi-step route to generate key intermediates. spandidos-publications.com These intermediates serve as platforms for the final steps towards the natural products and their analogues.

Table 2: Key Intermediates and Transformations in this compound Synthesis and Derivatization

| Intermediate/Derivative | Transformation | Product | Significance | Reference |

| Guaiane diene | Spontaneous aerobic oxidation | This compound | Final step in the first total synthesis of (rac)-Gweicurculactone. | rsc.org |

| Hydroxy-elemane | Anionic oxy-Cope/ene cascade | Guaiane scaffold | Divergent access to the core structure of this compound. | acs.orgrsc.org |

| Oxidized furanogermenone derivative (diketone) | Thermal rearrangement | Zedoarol | Demonstrates the potential for creating diverse sesquiterpenoids from a common precursor. | rsc.org |

Molecular Mechanisms of Action and Cellular Pathway Modulation Research

Investigation of Molecular Targets

Scientific investigations have pinpointed several molecular targets for Gweicurculactone, ranging from enzymes to specific receptors and proteins. These interactions are fundamental to understanding its biological activities.

Enzymatic Targets and Inhibition Studies

This compound has been identified as an inhibitor of several key enzymes. It demonstrates inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the cholinergic system, with a reported half-maximal inhibitory concentration (IC50) of 202 μM. nih.gov In addition to its effect on AChE, the compound has been studied for its potential to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin (B600854) signaling pathways. jst.go.jp Further computational studies have explored its role as a potential inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an enzyme essential for the biosynthesis of lipid A in gram-negative bacteria. ub.ac.idub.ac.id

Table 1: Enzymatic Inhibition by this compound

| Enzyme Target | Reported Activity | Study Context | Source(s) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | IC50: 202 μM | Alzheimer's Disease Therapy | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitory Activity | Type II Diabetes and Obesity | jst.go.jp |

Receptor Interactions

The compound has been identified as a ligand for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the central nervous system associated with conditions like depression. nih.gov Molecular docking studies have calculated the binding energy of this compound to the 5-HT1A receptor to be -7.06 kcal/mol. nih.govresearchgate.netresearchgate.net The interaction is stabilized by van der Waals forces, hydrogen bonds, and hydrophobic interactions with specific amino acid residues within the receptor's binding pocket. nih.gov

Table 2: Receptor Interaction Profile of this compound

| Receptor | Binding Energy (kcal/mol) | Method | Source(s) |

|---|

Protein Binding Profiles

This compound and its derivatives exhibit binding affinity for several important proteins. A derivative, (4S)-4-hydroxy-gweicurculactone, was identified as a core component in Curcumae Rhizoma that interacts with key protein targets including phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), mitogen-activated protein kinase 1 (MAPK1), and mitogen-activated protein kinase 3 (MAPK3). nih.gov These interactions were predicted through network pharmacology and verified by molecular docking. nih.gov Furthermore, in silico studies have shown that this compound has a binding affinity for the LpxC protein, which is a regulator of lipid A biosynthesis in gram-negative bacteria. ub.ac.idub.ac.id

Table 3: Protein Binding Targets of this compound

| Protein Target | This compound Form | Method of Identification | Associated Condition/Context | Source(s) |

|---|---|---|---|---|

| PIK3CA, MAPK1, MAPK3 | (4S)-4-hydroxy-gweicurculactone | Network Pharmacology, Molecular Docking | Coronary Heart Disease | nih.gov |

| LpxC Protein | This compound | Molecular Docking | Bacterial Infections | ub.ac.idub.ac.id |

Modulation of Intracellular Signaling Pathways

Research indicates that this compound can modulate critical intracellular signaling pathways, including the Akt and PI3K-Akt pathways, which are central to regulating cell survival, proliferation, and metabolism.

Akt Pathway Modulation

This compound has been implicated in the modulation of the Akt signaling pathway. nih.gov Studies have identified AKT1 as a key target for the compound, suggesting a role in regulating cellular processes mediated by this kinase. nih.gov The Akt pathway is a major mediator of cell survival by inhibiting pro-apoptotic proteins and signals. cellsignal.com Its modulation is significant in various disease contexts, and compounds that influence this pathway are of considerable therapeutic interest. mdpi.comnih.gov this compound's influence on the PI3k/Akt/GSK-3β pathway has also been noted in preclinical models of Alzheimer's disease. scispace.com

PI3K-Akt Signaling Pathway Interactions

The compound's influence extends to the broader Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. nih.gov This pathway is activated by numerous stimuli and regulates fundamental cellular functions like proliferation, growth, and survival. genome.jp A derivative of this compound has been shown to target PIK3CA, the catalytic subunit of Class I PI3K, directly linking the compound to the activation cascade of this pathway. nih.gov The PI3K-Akt pathway is a central node in cellular signaling, and its dysregulation is implicated in numerous diseases. mdpi.comfrontiersin.org The interaction of this compound with this pathway suggests it can influence a wide array of cellular outcomes through a multi-target, multi-pathway mechanism. nih.gov

MAPKs/ERK Signaling Involvement

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a fundamental chain of proteins within the cell that relays signals from a cell-surface receptor to the DNA in the nucleus. mdpi.com This cascade is crucial for a variety of cellular processes, including proliferation, differentiation, migration, and apoptosis. researchgate.net The pathway, also known as the Ras-Raf-MEK-ERK pathway, involves a series of phosphorylation events, where one protein kinase activates the next in the chain. mdpi.comresearchgate.net The core of this cascade consists of a MAPKKK (e.g., Raf), a MAPKK (MEK1/2), and a MAPK (Erk). frontiersin.org Upon activation, ERK can translocate to the nucleus and phosphorylate transcription factors, thereby regulating gene expression to control cellular responses. frontiersin.org

Research indicates that this compound is involved in the modulation of the MAPK signaling pathway. medsci.org Its interaction with this pathway is a key aspect of its molecular activity, suggesting that it can influence the fundamental cellular processes governed by MAPK/ERK signaling. medsci.org

NF-κB Pathway Engagement

Nuclear factor-kappa B (NF-κB) is a protein complex that acts as a crucial transcription factor in the immune response. frontiersin.orgnih.gov The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, cell survival, and proliferation. frontiersin.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins. nih.gov Various stimuli, such as inflammatory cytokines, can trigger a signaling cascade that leads to the degradation of these inhibitors, allowing NF-κB to move into the nucleus. frontiersin.org Once in the nucleus, it binds to specific DNA sequences to promote the transcription of target genes, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Studies have shown that this compound can exert anti-inflammatory effects by suppressing the NF-κB pathway. medsci.org This engagement suggests that this compound can interfere with the signaling cascade that leads to the activation of NF-κB, thereby reducing the expression of inflammatory mediators.

AMPK Pathway Modulation

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. elifesciences.orgplos.org Acting as a cellular energy sensor, AMPK is activated in response to low intracellular ATP levels, such as during metabolic stress. plos.org Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (like fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (like protein and lipid synthesis). elifesciences.orgplos.org The modulation of AMPK is a significant therapeutic target for metabolic diseases. elifesciences.org

Currently, specific research detailing the direct modulation of the AMPK pathway by this compound is not available in the provided search results.

mTOR/p70s6K Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a master regulator of cell growth, proliferation, and survival. One of the key downstream effectors of mTOR is the p70 ribosomal S6 kinase (p70S6K). The mTOR/p70S6K signaling pathway integrates signals from growth factors and nutrients to control protein synthesis and cell cycle progression. medsci.org Dysregulation of this pathway is frequently implicated in various diseases, including cancer. Activation of p70S6K is essential for the G1 phase of the cell cycle and is a critical step in mediating mitogenic signals.

Specific studies investigating the interaction between this compound and the mTOR/p70s6K signaling pathway have not been identified in the available research.

Interactive Data Table: this compound and Signaling Pathways

| Pathway | General Function | Involvement of this compound |

| MAPKs/ERK | Regulates cell proliferation, differentiation, and survival. mdpi.comresearchgate.net | Modulates the pathway, influencing its signaling output. medsci.org |

| NF-κB | Controls genes involved in inflammation and immune response. frontiersin.orgnih.gov | Suppresses the pathway, leading to anti-inflammatory effects. medsci.org |

| AMPK | Acts as a cellular energy sensor, regulating metabolism. elifesciences.orgplos.org | No specific data available. |

| mTOR/p70s6K | Master regulator of cell growth, proliferation, and protein synthesis. | No specific data available. |

Gene Expression Regulation Studies

Suppression of iNOS mRNA Expression

Inducible nitric oxide synthase (iNOS) is an enzyme responsible for producing large quantities of nitric oxide (NO), a key mediator in the inflammatory process. The expression of the iNOS gene is typically low in resting cells but can be induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and certain cytokines. The resulting overproduction of NO is associated with the pathophysiology of various inflammatory conditions. The regulation of iNOS expression occurs primarily at the level of gene transcription, where transcription factors like NF-κB play a critical role.

Research has demonstrated that this compound is capable of suppressing the expression of iNOS mRNA. This action reduces the synthesis of the iNOS enzyme, thereby decreasing the production of nitric oxide and contributing to the compound's anti-inflammatory profile.

Modulation of COX-2 mRNA Expression

Cyclooxygenase-2 (COX-2) is an enzyme that is induced by inflammatory stimuli and plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins (B1171923) from arachidonic acid. Unlike the constitutively expressed COX-1 isoform, COX-2 is upregulated during inflammation and in various cancers. The expression of COX-2 mRNA is stimulated by cytokines and growth factors and is a key target for anti-inflammatory therapies.

Investigations into the effects of this compound have shown that it can modulate the expression of COX-2 mRNA. This modulation is a significant part of its mechanism of action, suggesting it can control inflammatory processes by limiting the production of prostaglandins.

Interactive Data Table: this compound and mRNA Expression

| Target Gene | Function | Effect of this compound |

| iNOS mRNA | Codes for inducible nitric oxide synthase, an inflammatory enzyme. | Suppresses expression, reducing nitric oxide production. |

| COX-2 mRNA | Codes for cyclooxygenase-2, a key enzyme in prostaglandin (B15479496) synthesis during inflammation. | Modulates expression, impacting the inflammatory response. |

In Vitro Cellular Model Systems in this compound Research

In vitro cell culture models are fundamental tools for investigating the cytotoxic and immunomodulatory effects of chemical compounds at the cellular level.

The murine macrophage-like cell line RAW264.7 is a widely used model in immunology and inflammation research. aboutscience.eumdpi.com These cells originate from mouse monocyte macrophages and can be stimulated with agents like lipopolysaccharide (LPS) to induce a pro-inflammatory response, which includes the production of nitric oxide (NO). mdpi.com The RAW264.7 cell line is considered a suitable model for studying macrophage functions like phagocytosis and their response to inflammatory stimuli. mdpi.comresearchgate.net Research on compounds from the Zingiberaceae family has utilized RAW264.7 cells to measure the formation of NO as an indicator of inflammatory activity. researchgate.net this compound, along with other related terpenoids, has been examined in this context, suggesting its potential to modulate macrophage-mediated inflammatory responses. researchgate.net

This compound has been evaluated for its antiproliferative and cytotoxic effects against a panel of human cancer cell lines. Research has identified this compound as one of nineteen compounds isolated from Curcuma zedoaria and tested for cytotoxicity. nih.govnih.gov

The compound's activity was assessed against cervical carcinoma (Ca Ski), hormone-dependent breast carcinoma (MCF-7), prostate cancer (PC-3), and colon adenocarcinoma (HT-29) cell lines. nih.govnih.govmdpi.com In one study, this compound was among the compounds tested, with some, like curcumenone (B9321) and curcumenol, showing strong activity against the MCF-7 cell line. nih.gov Another study that involved a series of 21 compounds from C. zedoaria also included this compound in its analysis against MCF-7, Ca Ski, PC-3, and HT-29 cells. mdpi.comnih.gov Additionally, earlier research identified that this compound displayed better cytotoxic activity against human leukemia (HL-60) and MCF-7 cells compared to other isolated compounds in that particular study.

While extracts and other compounds from C. zedoaria have been tested against various cancer cell lines, including the ovarian cancer cell line SKOV-3 and the triple-negative breast cancer cell line MDA-MB-231, specific cytotoxic data (such as IC₅₀ values) for this compound against these two lines, as well as against Ca Ski, PC-3, and HT-29, were not detailed in the reviewed literature. mdpi.commdpi.comnih.govnih.govfrontiersin.orgnih.gov

Table 1: Summary of Cell Lines Investigated in this compound Research

| Cell Line | Cancer Type | Finding | Citation |

|---|---|---|---|

| HL-60 | Human Leukemia | Showed notable cytotoxic activity. | |

| MCF-7 | Breast Adenocarcinoma | Showed notable cytotoxic activity. | |

| Ca Ski | Cervical Carcinoma | Tested as part of a compound series; specific IC₅₀ for this compound not reported. | mdpi.com, nih.gov |

| PC-3 | Prostate Cancer | Tested as part of a compound series; specific IC₅₀ for this compound not reported. | nih.gov, nih.gov |

| HT-29 | Colon Adenocarcinoma | Tested as part of a compound series; specific IC₅₀ for this compound not reported. | nih.gov, nih.gov |

| SKOV-3 | Ovarian Cancer | Other compounds from the source plant tested; specific data for this compound not found. | nih.gov, nih.gov |

| MDA-MB-231 | Breast Cancer | Other compounds from the source plant tested; specific data for this compound not found. |

Structure Activity Relationship Sar Studies of Gweicurculactone and Its Derivatives

Correlation of Structural Features with Biological Activities

The biological activities of Gweicurculactone are intrinsically linked to its specific structural components, namely the guaiane (B1240927) sesquiterpene lactone core and the lactone moiety.

This compound is classified as a guaiane sesquiterpene lactone, a class of natural products known for a wide range of biological activities. nih.govmdpi.com The guaianolide framework, characterized by a 5-7-5 fused ring system, is a key determinant of its biological potential. researchgate.net Guaianolide-type sesquiterpene lactones have garnered attention for often exhibiting higher cytotoxic activity compared to other types of sesquiterpene lactones. mdpi.com

Research on various guaianolides has demonstrated their potential as anti-inflammatory and cytotoxic agents. nih.govmdpi.com For instance, studies on chlorinated guaianolides have shown potent growth inhibition against human tumor cell lines. mdpi.com While specific studies detailing the precise contribution of the guaiane core of this compound itself are limited, the broader class of guaianolides provides a strong basis for its biological relevance. The core structure serves as a rigid scaffold, positioning the functional groups in a specific spatial orientation for interaction with biological targets. Some compounds within this class have shown anti-inflammatory effects by inhibiting the transcription factor NF-κB. mdpi.com

The lactone ring, particularly an α,β-unsaturated lactone, is a critical functional group for the biological activity of many sesquiterpene lactones. mdpi.comnih.gov This moiety acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic groups, such as cysteine residues in proteins. mdpi.com This alkylating ability is often associated with the compound's mechanism of action, including anti-inflammatory and cytotoxic effects. nih.gov

The presence of an α-methylene-γ-lactone group is a common feature in biologically active sesquiterpene lactones and is considered a primary contributor to their activity. nih.govuwm.edu.pl The metabolic activity is strongest with an α,β-unsaturated lactone moiety. nih.gov While some semi-synthetic derivatives of other sesquiterpene lactones have shown that modifications to the lactone ring can alter bioactivity, the fundamental role of this moiety as a reactive center is well-established. mdpi.com

A study on various compounds isolated from Curcuma zedoaria, including this compound, evaluated their antiproliferative effects. science.govresearchgate.net The varying activities among the isolated compounds suggest that while the core structure is important, the specific substitutions and the presence of reactive moieties like the lactone ring are crucial for potent biological effects. For instance, some sesquiterpene lactones have demonstrated inhibitory effects on nitric oxide production, a key mediator in inflammation. nih.govcolab.ws

| Compound Class | Key Structural Feature | Associated Biological Activity |

| Guaiane Sesquiterpene Lactones | 5-7-5 Fused Ring System | Anti-inflammatory, Cytotoxic |

| α,β-Unsaturated Lactones | Michael Acceptor Moiety | Alkylation of biomolecules, Cytotoxicity |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. scienceforecastoa.com These models are valuable for predicting the activity of new, unsynthesized molecules. pharmacy180.com

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with various physicochemical descriptors of the entire molecule, such as lipophilicity (logP), electronic properties, and steric parameters. mdpi.comfrontiersin.org These descriptors are calculated from the 2D representation of the molecule.

The development of a 2D-QSAR model for a series of compounds typically involves:

Data Set Selection: A group of structurally related compounds with measured biological activities.

Descriptor Calculation: Calculation of various 2D descriptors for each molecule.

Model Building: Using statistical methods like multiple linear regression (MLR) to build an equation relating the descriptors to the activity.

Model Validation: Assessing the statistical significance and predictive ability of the model.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of the molecules and how their steric and electrostatic fields influence interaction with a biological target. semanticscholar.org Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govresearchgate.net

CoMFA: This method calculates the steric and electrostatic interaction energies between a probe atom and each molecule in a dataset, which are then correlated with biological activity using partial least squares (PLS) analysis. semanticscholar.org

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more comprehensive model. researchgate.netimist.ma

Although no specific CoMFA or CoMSIA studies on this compound were found, these methods have been successfully applied to various other classes of compounds to guide drug design. semanticscholar.orgnih.govimist.ma The results of these analyses are often visualized as contour maps, indicating regions where modifications to the molecular structure would likely increase or decrease biological activity. imist.ma

| QSAR Method | Dimensionality | Key Descriptors |

| 2D-QSAR | 2D | Physicochemical properties (logP, molar refractivity, etc.) |

| 3D-QSAR (CoMFA) | 3D | Steric and Electrostatic fields |

| 3D-QSAR (CoMSIA) | 3D | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields |

Molecular Modeling and Dynamics Simulations in SAR Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. schrodinger.com When applied to SAR analysis, it provides insights into how a ligand, such as this compound, might bind to a receptor protein.

Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the physical movements of atoms and molecules over time. wikipedia.org3ds.com By simulating the dynamic interactions between a ligand and its target, MD can help to:

Predict the binding mode of a ligand.

Assess the stability of the ligand-receptor complex. nih.gov

Identify key amino acid residues involved in the interaction.

Understand the conformational changes that may occur upon binding.

Although specific molecular dynamics simulations for this compound are not detailed in the available literature, the application of these methods is a standard and powerful tool in modern drug discovery and SAR studies. 3ds.comnih.gov For instance, MD simulations have been used in conjunction with 3D-QSAR and molecular docking to study various inhibitors, revealing the stability of ligand-receptor complexes. nih.gov The insights gained from such simulations are invaluable for the rational design of more potent and selective derivatives.

Synthetic Modifications for SAR Exploration

The exploration of the structure-activity relationship (SAR) of this compound has been significantly advanced through targeted synthetic modifications. Research has centered on the divergent synthesis of the furosesquiterpene core, allowing for the generation of this compound and its analogs from a common precursor. This strategy has enabled the investigation of how specific structural changes influence the compound's biological activity, particularly its cytotoxic effects.

A key approach to the synthesis of this compound and its derivatives involves the use of a non-natural hydroxy-elemane scaffold, which can be manipulated to produce different sesquiterpene motifs. rsc.org This synthetic pathway, originating from the readily available chiral molecule (R)-carvone, provides a cost-effective and scalable method for producing the necessary precursors. rsc.orgresearchgate.net

One of the primary strategies for SAR exploration has been the selective modification of the guaianolide core at positions identified as pharmacophoric, namely C4, C5, and C10. acs.org The synthetic route allows for various transformations at these sites, including oxidation, reduction, and dehydration, leading to a diverse collection of analogs. acs.org

A pivotal intermediate in the synthesis is furanogermenone (B1239514), which can be subjected to selective oxidation to yield precursors for this compound. rsc.org For instance, the total synthesis of this compound has been achieved from a common intermediate that also leads to the synthesis of another natural product, zedoarol, through highly selective oxidative transformations. rsc.org

In a study investigating the pharmacological effects of a series of synthesized sesquiterpene derivatives, this compound and its analogs were evaluated for their cytotoxic activity against various cancer cell lines. spandidos-publications.com This research highlighted the importance of the guaiane sesquiterpene structure in conferring cytotoxic properties. Among the synthesized compounds, a guaiane sesquiterpene derivative, designated as VDS58, demonstrated notable cytotoxic effects against a panel of human cancer cell lines, including glioblastoma (U-87 MG), breast cancer (MCF-7), and erythroleukemia (K562) cells. spandidos-publications.com

The majority of the synthetic sesquiterpene derivatives, including this compound, reportedly exhibited no significant cytotoxicity at the tested concentrations on U-87 MG cells, with their IC50 values being greater than 10⁻⁴ M. spandidos-publications.com However, the analog VDS58 showed more promising activity, indicating that specific modifications to the guaiane core can enhance cytotoxicity. spandidos-publications.com The research underscores that while the natural this compound scaffold possesses some biological activity, synthetic alterations are crucial for optimizing its potential as a cytotoxic agent.

The table below summarizes the compounds involved in these SAR studies.

| Compound Name | Classification | Key Research Finding |

| This compound | Furosesquiterpene | Natural product; synthesized and evaluated for cytotoxic activity. rsc.orgspandidos-publications.com |

| Zedoarol | Furosesquiterpene | Natural product; co-synthesized with this compound from a common intermediate. rsc.org |

| Furanogermenone | Germacrane (B1241064) Sesquiterpene | Key intermediate in the synthesis of this compound. rsc.org |

| VDS58 | Guaiane Sesquiterpene | Synthetic analog of this compound; showed promising cytotoxic effects against several cancer cell lines. spandidos-publications.com |

These synthetic and evaluative efforts provide a foundational understanding of the SAR of this compound, guiding future design and synthesis of more potent and selective analogs.

Advanced Analytical and Quantification Methodologies for Gweicurculactone Research

Chromatographic Quantification Techniques

Chromatography is the cornerstone of phytochemical analysis, enabling the separation of complex mixtures into individual components. For gweicurculactone, several chromatographic methods have been adapted to ensure precise quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of phytochemicals. While specific validated HPLC methods solely for this compound are not extensively detailed in the literature, the methodology for quantifying compounds within Curcuma extracts is well-established. For instance, in studies of Curcuma xanthorrhiza, where this compound has been identified, HPLC methods are validated for other key markers like xanthorrhizol (B41262) and curcumin (B1669340). mdpi.com These validated methods provide a framework applicable to this compound.

A typical HPLC method for the analysis of compounds in Curcuma species involves a reversed-phase column (e.g., C18) with a mobile phase often consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like orthophosphoric acid. mdpi.com The quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration. Method validation is crucial and includes assessing linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com For related compounds in Curcuma extracts, linearity is often established over a concentration range of 6.25 to 100 µg/mL. mdpi.com

Table 1: Representative HPLC Method Parameters for Analysis of Curcuma Species Compounds

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid in Water (e.g., 60:40 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | Dependent on analyte's UV absorbance |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolomics

For a more comprehensive analysis, particularly in the context of metabolomics, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the preferred method. UHPLC utilizes columns with smaller particle sizes, leading to higher resolution and faster analysis times compared to traditional HPLC. When paired with high-resolution mass spectrometry, such as a Q-Orbitrap instrument, it becomes a powerful tool for identifying and profiling a wide range of metabolites.

In a non-targeted metabolomics study of different varieties of Curcuma zanthorrhiza, UHPLC-Q-Orbitrap-HRMS was used to putatively identify 39 metabolites, including this compound. biointerfaceresearch.com This approach allows for the differentiation of plant varieties based on their metabolite fingerprints. biointerfaceresearch.com The high sensitivity and resolution of this technique are essential for distinguishing between structurally similar compounds. biointerfaceresearch.com

High-Performance Thin Layer Chromatography (HPTLC) as a Rapid Quantification Method